Cas no 2228544-67-8 (2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine)

2,2-ジフルオロ-1-(5-メトキシピリジン-3-イル)シクロプロパン-1-アミンは、フッ素置換シクロプロパン骨格とメトキシピリジン基を有する有機化合物です。この構造は高い電子求引性と立体障害を併せ持ち、医薬品中間体や農薬原料としての応用が期待されます。特に、フッ素原子の導入により代謝安定性が向上し、生体利用効率の改善が可能です。ピリジン環のメトキシ基は分子の極性を調整し、溶解性や膜透過性の最適化に寄与します。シクロプロパン骨格の剛直性が分子の立体配座を固定することで、標的タンパク質との選択的相互作用が強化される点が特徴です。

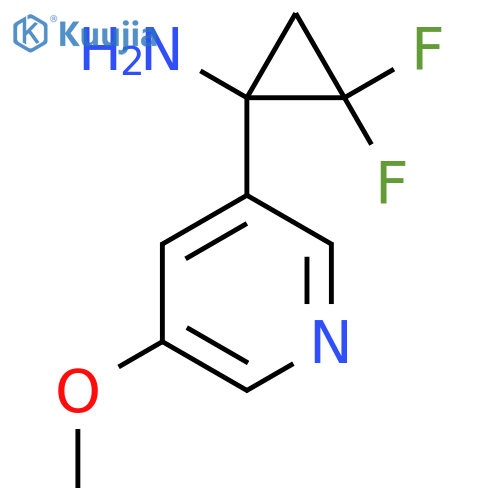

2228544-67-8 structure

商品名:2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine

2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine

- EN300-2002545

- 2228544-67-8

-

- インチ: 1S/C9H10F2N2O/c1-14-7-2-6(3-13-4-7)8(12)5-9(8,10)11/h2-4H,5,12H2,1H3

- InChIKey: YGDMZUJWMDFLLM-UHFFFAOYSA-N

- ほほえんだ: FC1(CC1(C1C=NC=C(C=1)OC)N)F

計算された属性

- せいみつぶんしりょう: 200.07611927g/mol

- どういたいしつりょう: 200.07611927g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 48.1Ų

2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2002545-0.5g |

2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine |

2228544-67-8 | 0.5g |

$1577.0 | 2023-09-16 | ||

| Enamine | EN300-2002545-1.0g |

2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine |

2228544-67-8 | 1g |

$1643.0 | 2023-05-26 | ||

| Enamine | EN300-2002545-0.25g |

2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine |

2228544-67-8 | 0.25g |

$1513.0 | 2023-09-16 | ||

| Enamine | EN300-2002545-5g |

2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine |

2228544-67-8 | 5g |

$4764.0 | 2023-09-16 | ||

| Enamine | EN300-2002545-1g |

2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine |

2228544-67-8 | 1g |

$1643.0 | 2023-09-16 | ||

| Enamine | EN300-2002545-0.1g |

2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine |

2228544-67-8 | 0.1g |

$1447.0 | 2023-09-16 | ||

| Enamine | EN300-2002545-5.0g |

2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine |

2228544-67-8 | 5g |

$4764.0 | 2023-05-26 | ||

| Enamine | EN300-2002545-10.0g |

2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine |

2228544-67-8 | 10g |

$7065.0 | 2023-05-26 | ||

| Enamine | EN300-2002545-0.05g |

2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine |

2228544-67-8 | 0.05g |

$1381.0 | 2023-09-16 | ||

| Enamine | EN300-2002545-2.5g |

2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine |

2228544-67-8 | 2.5g |

$3220.0 | 2023-09-16 |

2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

2228544-67-8 (2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine) 関連製品

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量